molecular formula C14H15NO3 B2444818 methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 879362-72-8

methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B2444818
CAS No.: 879362-72-8
M. Wt: 245.278
InChI Key: FPLKUWNSSOMXKP-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a carboxylate ester, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

methyl 1-cyclopropyl-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-13(14(17)18-2)11-7-10(16)5-6-12(11)15(8)9-3-4-9/h5-7,9,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLKUWNSSOMXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3CC3)C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine, methyl 2-methyl-1H-indole-3-carboxylate, and appropriate reagents.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce halogens or nitro groups.

Scientific Research Applications

Biological Activities

Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate exhibits a range of biological activities, making it a candidate for therapeutic applications:

  • Anticancer Activity : Exhibits significant inhibition against Aurora kinases A and B with IC₅₀ values of 107 nM and 13 nM respectively.
  • Antiviral Properties : Potential effectiveness against viral infections.
  • Anti-inflammatory Effects : May reduce inflammation through specific biochemical pathways.
  • Antimicrobial Activity : Shows promise in combating bacterial infections.

Applications in Medicinal Chemistry

Indole derivatives, including this compound, are pivotal in drug discovery due to their versatility. Their applications include:

  • Pharmacological Research : Screening for new drug candidates targeting various diseases.
  • Chemical Biology : Understanding molecular interactions within biological systems.
  • Therapeutic Development : Formulating drugs for cancer, viral infections, and other conditions.

Case Studies

Several studies have investigated the applications of this compound:

Study on Anticancer Activity

A recent study demonstrated that this compound significantly inhibits cancer cell proliferation through targeted action on Aurora kinases, suggesting its potential as an anticancer agent.

Research on Antiviral Properties

Another investigation explored its antiviral effects against specific viral strains, showing promising results that warrant further exploration in therapeutic contexts.

Mechanism of Action

The mechanism of action of methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors affecting signal transduction.

    Pathways Involved: The pathways affected by this compound include those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives:

Biological Activity

Methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structural features which include a cyclopropyl group, a hydroxyl group, and a carboxylate moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C14H15NO3
  • Molecular Weight : Approximately 245.27 g/mol
  • IUPAC Name : Methyl 1-cyclopropyl-5-hydroxy-2-methylindole-3-carboxylate

The compound's structure allows it to participate in various chemical reactions, which can be exploited for synthesizing derivatives with altered biological activities.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other indole derivatives, which are known for their antibacterial and antifungal activities, indicates potential efficacy against various pathogens .
  • Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .
  • Neuroprotective Effects : Given the significance of indole derivatives in neurological research, this compound could play a role in neuroprotection, although more research is needed to elucidate these effects.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Binding to Receptors : The compound may bind to specific receptors or enzymes, altering their functional states and impacting downstream signaling pathways.
  • Regulation of Metabolic Pathways : It has been suggested that the compound could influence pathways related to glucose metabolism and energy production by modulating enzyme activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related indole derivatives is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylateLacks cyclopropyl groupModerate antibacterial activity
Methyl 1-cyclobutyl-5-hydroxy-2-methyl-1H-indole-3-carboxylateCyclobutyl groupDifferent steric effects; potential for varied activity
Methyl 1-cyclohexylmethyl-1H-indole-3-carboxylateCyclohexyl instead of cyclopropylSimilar pharmacological profile

The presence of the cyclopropyl group in this compound may enhance its biological activity compared to other derivatives due to unique steric and electronic properties.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound:

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of synthesized indole derivatives found that methyl 1-cyclopropyl-5-hydroxy-2-methylindole exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising potential for further development as an antimicrobial agent .

Study 2: Enzyme Interaction

Research investigating the interaction of various indole derivatives with metabolic enzymes highlighted that methyl 1-cyclopropyl derivative selectively inhibited key enzymes involved in glycolysis. This suggests a mechanism through which the compound could influence metabolic regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 1-cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves esterification of the corresponding indole carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. For example, methyl 1-methyl-1H-indole-3-carboxylate was synthesized by refluxing 1-methylindole-3-carboxylic acid with methanol and H₂SO₄, followed by recrystallization from methanol .
  • Optimization : Adjusting reflux duration, acid catalyst concentration, and solvent purity can improve yields. TLC monitoring (as described in ) ensures reaction completion. For cyclopropane substituents, alkylation or cross-coupling reactions may require inert atmospheres and specialized catalysts (not directly cited but inferred from indole functionalization trends).

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • HPLC : Used to confirm purity (>98% as in marine-derived indole derivatives ).
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for esters ).
  • NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl and cyclopropyl groups) and hydrogen bonding patterns .
    • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1883282 ) provides definitive structural confirmation, including coplanar indole rings and intermolecular hydrogen bonds.

Advanced Research Questions

Q. What strategies are effective for synthesizing derivatives of this compound, particularly for biological activity screening?

  • Derivatization Methods :

  • Thiazole Fusion : Refluxing with 2-aminothiazol-4(5H)-one and sodium acetate in acetic acid introduces thiazole moieties, as demonstrated for analogous indole-2-carboxylates .
  • Aldehyde Condensation : 3-formylindole intermediates react with thioureas or arylthioureas under acidic conditions to form Schiff base derivatives .
    • Purification : Recrystallization from DMF/acetic acid mixtures effectively isolates crystalline derivatives .

Q. How can structural data resolve contradictions in spectroscopic or bioactivity results?

  • Case Study : Discrepancies in hydrogen bonding patterns (e.g., intermolecular vs. intramolecular) observed in NMR can be clarified via X-ray crystallography. For methyl 1-methyl-1H-indole-3-carboxylate, crystallography confirmed chains of molecules linked by hydrogen bonds along the b-axis, which NMR alone could not resolve .
  • Data Reconciliation : Combine multiple techniques (e.g., HRMS for molecular weight validation , HSQC NMR for carbon-hydrogen correlation ) to cross-validate results.

Q. What experimental precautions are critical when handling this compound’s reactive functional groups (e.g., hydroxyl, cyclopropyl)?

  • Hydroxyl Group Stability : Protect the 5-hydroxy group during synthetic steps using trimethylsilyl (TMS) ethers or benzyl ethers to prevent oxidation .
  • Cyclopropane Reactivity : Avoid strong acids/bases that may open the strained ring. Use anhydrous conditions and low temperatures for alkylation steps .
  • Safety : Follow protocols for handling irritants (e.g., wear gloves, use fume hoods) as outlined in safety guidelines for similar indole derivatives .

Methodological Challenges

Q. How can low yields in derivative synthesis be addressed, particularly for complex heterocycles?

  • Catalyst Screening : Test palladium or rhodium catalysts for cross-coupling reactions, as used in 2,3-disubstituted indole syntheses .
  • Solvent Optimization : Replace acetic acid with less polar solvents (e.g., toluene) for sterically hindered reactions, though this may require longer reflux times .
  • Workflow Efficiency : Adopt chromatography-free purification (e.g., precipitate filtration ) to save time despite moderate yields.

Q. What computational tools complement experimental data for predicting bioactivity or stability?

  • DFT Calculations : Model hydrogen bonding and electron density distributions to predict crystallization behavior .
  • Molecular Docking : Screen derivatives for interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina, leveraging structural data from crystallography .

Data Interpretation

Q. How should researchers interpret conflicting bioactivity results between in vitro and in vivo studies for this compound?

  • Metabolic Stability : Check for rapid metabolism of the ester group (e.g., hydrolysis in vivo) using LC-MS . Modify the ester to a more stable amide if needed.
  • Solubility Effects : The cyclopropyl group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Use logP calculations and adjust substituents (e.g., introduce polar groups) .

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